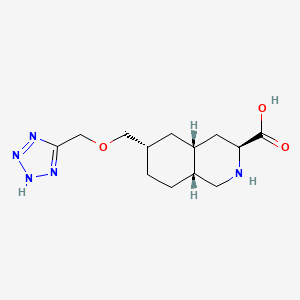
mTOR-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mTOR-IN-17 is a mTOR inhibitor which exhibits potent anticancer activities against four tumor cell lines, including MCF-7, HeLa, MGC-803, and C6. mTOR-IN-17 induces cell death via apoptosis by targeting both mTORC1 and mTORC2 within cells and by arresting the cell cycle of HeLa at the G1/G0-phase.
Scientific Research Applications
mTOR Signaling in Health and Disease
The mechanistic target of rapamycin (mTOR) is integral to cell growth and metabolism, coordinating these processes with environmental cues like nutrients and growth factors. It's crucial in many cell processes, from protein synthesis to autophagy. Dysregulation of mTOR signaling is linked to various conditions, including cancer, diabetes, and aging (Saxton & Sabatini, 2017).
mTOR Inhibitors in Cancer Treatment
mTOR inhibitors, identified through in silico models and in vitro assays, have shown promise in cancer treatment. For instance, compound 17, an mTOR inhibitor, exhibited potent anticancer activities against multiple tumor cell lines by inducing apoptosis and cell cycle arrest (Wang et al., 2016).
Role in Immune System Regulation
mTOR significantly influences the differentiation of helper T cells. It regulates the TH1 and TH17 subsets through mTORC1 signaling, while mTORC2 signaling is essential for TH2 cell generation. These findings link T cell differentiation with specific metabolic signaling pathways (Delgoffe et al., 2011).
mTOR and Autophagy
As a master regulator of cellular metabolism, mTOR plays a crucial role in autophagy regulation. Understanding mTOR signaling and its regulation of autophagy is vital for developing new disease treatments (Kim & Guan, 2015).
mTOR in Metabolic Regulation and Aging
mTOR's central role in regulating organismal growth and homeostasis extends to major cellular processes. Its involvement in metabolic disorders, neurodegeneration, cancer, and aging underscores the potential of mTOR-targeted therapies in treating these conditions (Laplante & Sabatini, 2012).
properties
Product Name |
mTOR-IN-17 |
|---|---|
Molecular Formula |
C13H12N10 |
Molecular Weight |
308.31 |
IUPAC Name |
(E)-6-(Phenyldiazenyl)-1H-dipyrazolo[1,5-a:4',3'-e]pyrimidine-3,4,7-triamine |
InChI |
InChI=1S/C13H12N10/c14-9-7-10(15)20-21-12(7)23-13(17-9)8(11(16)22-23)19-18-6-4-2-1-3-5-6/h1-5H,(H2,14,17)(H2,16,22)(H3,15,20,21)/b19-18+ |
InChI Key |
CBOZYCAVXDONAY-VHEBQXMUSA-N |
SMILES |
NC1=NNC2=C1C(N)=NC3=C(/N=N/C4=CC=CC=C4)C(N)=NN23 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
mTORIN-17; mTOR IN-17; mTOR-IN-17 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)



![4-[(E)-2-phenylethenyl]pyrimidin-2-amine](/img/structure/B1193080.png)
![[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone](/img/structure/B1193081.png)